molecular formula C20H38N2O6 B1250466 Broussonetine I

Broussonetine I

Cat. No. B1250466
M. Wt: 402.5 g/mol
InChI Key: JOZUWNJNFDODBK-KDQPAEPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetine I is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.

Scientific Research Applications

Glycosidase Inhibition

Broussonetine I has been identified as a potent inhibitor of β-glucosidase, with an IC50 value of 2.9 μM. This finding is significant in the context of glycosidase inhibition, which is a key area in therapeutic research, particularly for treating disorders like diabetes and cancer (Zhao et al., 2013).

Biosynthesis Studies

Research has been conducted to understand the biosynthesis of broussonetines, including Broussonetine I. These studies have used feeding experiments with [1-13C]glucose and 13C-NMR spectroscopic studies, revealing that broussonetines are biosynthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano et al., 2001).

Total Synthesis and Stereochemical Assignment

The total synthesis and stereochemical assignment of various broussonetines, including Broussonetine I, have been accomplished. These studies are crucial for understanding the structural aspects of these compounds, which is essential for their potential therapeutic applications (Rössler et al., 2017).

Anti-Cancer Effects

Broussonetine I-related compounds, such as Broussochalcone A, have been studied for their anti-cancer effects. These compounds have shown potential in targeting specific enzymes in cancer cells, suggesting the possibility of Broussonetine I or its derivatives being used in cancer therapy (Park et al., 2018).

Derivatives and Analogues for Medical Research

The synthesis of analogues and derivatives of Broussonetine I has been explored, focusing on their glycosidase inhibition properties. These studies are significant in the development of new therapeutic agents based on the structure of Broussonetine I (Wu et al., 2019).

properties

Product Name

Broussonetine I

Molecular Formula

C20H38N2O6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14-,15-,16-,17+,18-,19-,20+/m1/s1

InChI Key

JOZUWNJNFDODBK-KDQPAEPOSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O

Canonical SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O

synonyms

broussonetine I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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